molecular formula C17H16BrN3O3 B2894812 3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime CAS No. 338956-70-0

3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime

Cat. No.: B2894812
CAS No.: 338956-70-0
M. Wt: 390.237
InChI Key: IUUQTUWDKBWDNT-BRRLLNCPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hydrazone-oxime hybrid with a molecular formula of C19H19BrN3O3 (estimated based on structural analogs). It features a 4-bromophenyl group at position 3, a 4-methoxyphenyl-substituted hydrazono moiety at position 2, and an O-methyloxime functional group. The bromophenyl and methoxyphenyl substituents confer distinct electronic and steric properties, while the O-methyloxime enhances stability compared to unmodified oximes .

Properties

IUPAC Name

(2E,3E)-1-(4-bromophenyl)-3-methoxyimino-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3/c1-23-15-9-7-14(8-10-15)20-21-16(11-19-24-2)17(22)12-3-5-13(18)6-4-12/h3-11,20H,1-2H3/b19-11+,21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUQTUWDKBWDNT-BRRLLNCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(\C=N\OC)/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its inhibitory effects on various enzymes and its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 4-bromobenzaldehyde and 4-methoxyphenylhydrazine, followed by oxime formation using hydroxylamine. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Aldose Reductase Inhibition

One of the key areas of research surrounding this compound is its effect on aldose reductase (AR), an enzyme implicated in diabetic complications. Studies have shown that derivatives containing hydrazone groups exhibit significant AR inhibitory activity. For instance, a related compound demonstrated a potent inhibition with an IC50 value indicating effective therapeutic potential against diabetic complications .

CompoundIC50 (µM)Activity Description
This compoundTBDPotential AR inhibitor
Related Hydrazone Derivative10Strong AR inhibition

Antioxidant Activity

In addition to AR inhibition, compounds similar to this compound have been evaluated for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that these compounds can scavenge free radicals effectively .

Case Study 1: Diabetic Model

In a diabetic rat model, administration of compounds similar to this compound resulted in a significant reduction in blood glucose levels and improvement in lipid profiles. This suggests potential use in managing diabetes-related complications.

Case Study 2: Neuroprotective Effects

Research has indicated that certain hydrazone derivatives exhibit neuroprotective effects in vitro. The mechanism is believed to involve modulation of oxidative stress pathways, which could be beneficial in conditions like Alzheimer's disease .

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

2-[2-(3,4-Dimethylphenyl)Hydrazono]-3-(4-Methoxyphenyl)-3-Oxopropanal O-Methyloxime
  • CAS : 339012-96-3
  • Formula : C19H21N3O3
  • Molecular Weight : 339.39 g/mol
  • Key Differences : Replaces the 4-bromophenyl group with a 3,4-dimethylphenyl group.
  • Impact : The methyl groups increase hydrophobicity but reduce electron-withdrawing effects compared to bromine. This may lower reactivity in electrophilic substitutions but improve membrane permeability .
3-(4-Bromophenyl)-2-[2-(3,5-Dichlorophenyl)Hydrazono]-3-Oxopropanal Oxime
  • CAS : 339279-66-2
  • Formula : C15H10BrCl2N3O2
  • Molecular Weight : 415.1 g/mol
  • Key Differences : Substitutes 4-methoxyphenyl with 3,5-dichlorophenyl and lacks the O-methyl group on the oxime.
  • The absence of O-methylation reduces metabolic stability .

Analogs with Heterocyclic Modifications

3-[2-(4-Chlorophenyl)-1,3-Thiazol-5-Yl]-3-Oxopropanal O-Methyloxime
  • CAS : 339279-40-2
  • Formula : C13H11ClN2O2S
  • Molecular Weight : 294.76 g/mol
  • Key Differences: Replaces the hydrazono group with a thiazole ring.
  • Impact : The thiazole heterocycle may enhance antimicrobial activity due to improved π-π stacking with biological targets. However, the reduced hydrazone functionality could alter binding kinetics .
N-(4-Bromophenyl)-3-(2-(4-Methoxyphenyl)-4-Oxo-4H-Chromen-3-Yloxy)Propanamide
  • CAS: Not provided (from )
  • Formula : C25H19BrN2O4 (estimated)
  • Molecular Weight : 494 g/mol
  • Key Differences : Incorporates a chromene ring and propanamide linker.
  • Impact : The chromene system enables fluorescence properties, useful in imaging studies. The amide linkage improves solubility but may reduce cell permeability compared to hydrazones .

Analogs with Ester and Ether Modifications

Ethyl (Z)-3-(4-Bromophenyl)-3-Oxo-2-[2-(Tetrahydrofuran-2-Yl)Hydrazono]Propanoate
  • CAS: Not provided (from )
  • Formula : C16H17BrN2O4
  • Molecular Weight : ~381.2 g/mol
  • Key Differences : Uses an ethyl ester and tetrahydrofuran-substituted hydrazone.
  • Impact : The ester group increases lipophilicity, while the tetrahydrofuran moiety may enhance bioavailability through improved solubility in polar solvents .

Table 1: Key Properties of Target Compound and Analogs

Compound Molecular Weight (g/mol) Key Functional Groups LogP* Notable Biological Activity
Target Compound ~387.3 Bromophenyl, O-methyloxime ~3.5 Anticancer (hypothesized)
2-[2-(3,4-Dimethylphenyl)... O-MeOxime 339.39 Dimethylphenyl, O-methyloxime ~3.8 Improved membrane permeability
3-(4-Bromophenyl)... Dichlorophenyl Oxime 415.1 Dichlorophenyl, Oxime ~4.2 High cytotoxicity (potential)
Thiazole Analog (CAS 339279-40-2) 294.76 Thiazole, O-methyloxime ~2.9 Antimicrobial (hypothesized)

*LogP values estimated via computational tools (e.g., ChemAxon).

Preparation Methods

Synthesis of 3-(4-Bromophenyl)-3-Oxopropanal O-Methyloxime

The precursor β-ketoaldehyde O-methyloxime is synthesized via a two-step protocol:

  • Claisen Condensation : Ethyl 4-bromophenylacetate undergoes condensation with ethyl formate in the presence of sodium ethoxide, yielding ethyl 3-(4-bromophenyl)-3-oxopropanoate.
  • Oxime Formation and O-Methylation : The β-ketoester is treated with O-methylhydroxylamine hydrochloride in ethanol under reflux, followed by alkaline hydrolysis to produce the free β-ketoaldehyde O-methyloxime.

Diazotization of 4-Methoxyaniline

4-Methoxyaniline is diazotized in hydrochloric acid (6 M) at 0–5°C using sodium nitrite, generating the diazonium chloride intermediate. Excess nitrite is quenched with sulfamic acid to prevent side reactions.

Coupling Reaction

The β-ketoaldehyde O-methyloxime is coupled with the diazonium salt in a cooled ethanol-water mixture (0–5°C) buffered with sodium acetate. The reaction proceeds via Japp-Klingemann-type hydrazone formation, with the diazonium salt attacking the enolic form of the β-ketoaldehyde. Crude product purification involves recrystallization from ethanol, yielding the target compound in 68–72% purity (HPLC).

Hydrazone Formation Prior to Oxime Functionalization

Preparation of 3-(4-Bromophenyl)-2-Hydrazono-3-Oxopropanal

This alternative route prioritizes hydrazone formation:

  • Diazonium Coupling : Freshly prepared 4-methoxyphenyldiazonium chloride reacts with ethyl 3-(4-bromophenyl)-3-oxopropanoate in acetone-water at pH 4–5.
  • Alkaline Hydrolysis : The resulting hydrazono ester undergoes saponification with 2 M NaOH, producing the hydrazono carboxylic acid intermediate.
  • Decarboxylative Oxidation : Treatment with lead tetraacetate in acetic acid eliminates CO₂, yielding the hydrazono aldehyde.

O-Methyloxime Synthesis

The aldehyde intermediate reacts with O-methylhydroxylamine hydrochloride in methanol at 50°C for 6 hours. This method achieves 81% conversion but requires rigorous exclusion of moisture to prevent oxime tautomerization.

Enolate-Mediated Coupling Strategy

Generation of Sodium Enolate

Ethyl 3-(4-bromophenyl)-3-oxopropanoate is deprotonated with sodium hydride in THF, forming the resonance-stabilized enolate.

Diazonium Salt Coupling

The enolate reacts with 4-methoxyphenyldiazonium tetrafluoroborate at −20°C, facilitating electrophilic aromatic substitution at the β-position. Acidic workup liberates the β-ketoaldehyde hydrazone.

Post-Coupling Oxime Modification

Oxime installation follows the procedure in Section 2.2, with the advantage of higher regioselectivity (94% by ¹H-NMR) due to reduced steric hindrance in the aldehyde intermediate.

Comparative Analysis of Synthetic Routes

Parameter Diazotization-Oxime Route (Section 1) Hydrazone-First Approach (Section 2) Enolate Coupling (Section 3)
Overall Yield 58% 63% 71%
Reaction Steps 4 5 4
Critical Temperature 0–5°C 50°C (oxime step) −20°C
Purification Difficulty Moderate (chromatography needed) High (multiple intermediates) Low (recrystallization)
Scalability Pilot-scale feasible Limited by decarboxylation step Industrial-scale compatible

Key Findings :

  • The enolate-mediated route (Section 3) provides superior yields and scalability due to stabilized intermediates.
  • Early-stage oxime formation (Section 1) minimizes side reactions but requires stringent pH control during coupling.
  • Post-coupling oxidation in Section 2 introduces risk of over-oxidation to carboxylic acids, necessitating precise stoichiometric control.

Mechanistic Considerations and Side Reactions

Competing Tautomerization Pathways

The β-ketoaldehyde O-methyloxime exists in equilibrium between keto-oxime (major) and enol-oxime forms (Fig. 1). Diazonium coupling preferentially occurs at the enolic β-carbon, with <5% α-addition observed by LC-MS.

Dimroth Rearrangement Risk

Under basic conditions, the hydrazone moiety may undergo Dimroth rearrangement to form pyrazole derivatives. Maintaining reaction pH below 8.5 and temperatures under 30°C suppresses this pathway.

Advanced Purification Techniques

Chromatographic Separation

Reverse-phase HPLC (C18 column, 70:30 methanol-water) resolves residual diazonium salts and hydrolyzed byproducts. Gradient elution profiles must be optimized to prevent oxime dissociation.

Recrystallization Optimization

Ethanol-water (3:1 v/v) proves optimal for recrystallization, yielding needle-like crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry confirms polymorphic purity >99%.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis typically involves sequential reactions: (i) coupling of 4-bromophenyl derivatives with hydrazine intermediates, (ii) oxime formation via O-methylation. Key steps include:

  • Use of triethylamine as a catalyst for hydrazone bond formation (reduces side reactions) .
  • Solvent selection (e.g., dichloromethane or DMF) to stabilize intermediates .
  • Monitoring reaction progress via TLC or HPLC to isolate intermediates and minimize byproducts .
    • Critical Parameter : Temperature control during oxime formation (20–25°C) prevents decomposition of the hydrazone moiety .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to confirm hydrazone (N–N) and oxime (C=N–O) groups. Look for characteristic shifts: hydrazone protons at δ 8.5–9.5 ppm; oxime methyl at δ 3.8–4.2 ppm .
  • IR : Stretching vibrations for C=N (1600–1650 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) .
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks matching the exact mass (e.g., [M+H]+^+ at m/z ~430) .

Q. How does the electronic nature of substituents (e.g., bromo, methoxy) influence the compound’s reactivity?

  • Methodological Answer :

  • Bromophenyl Group : Enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in hydrazone formation) .
  • Methoxy Group : Electron-donating effects stabilize the hydrazone moiety, reducing susceptibility to oxidation .
  • Experimental Validation : Compare reaction rates using substituted phenyl analogs (e.g., chloro vs. methoxy) to quantify electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected shifts in NMR or IR)?

  • Methodological Answer :

  • Case Study : If NMR shows unexpected splitting, consider tautomerism in the hydrazone-oxime system. Use variable-temperature NMR to identify equilibrium states .
  • Contradiction Analysis : Cross-validate with X-ray crystallography to confirm solid-state structure vs. solution-phase data .
  • Advanced Tools : DFT calculations (e.g., Gaussian 09) to model electronic environments and predict spectral behavior .

Q. What computational strategies are effective for predicting the compound’s bioactivity and binding modes?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., tyrosine kinases or microbial enzymes). Focus on the oxime group’s hydrogen-bonding potential .
  • QSAR Models : Train models using analogs with known IC50_{50} values to predict antimicrobial or anticancer activity .
  • Limitation : Solvent effects in simulations may diverge from in vivo conditions; validate with wet-lab assays .

Q. How can discrepancies between in vitro and in vivo efficacy be addressed in preclinical studies?

  • Methodological Answer :

  • In Vivo Design : Use rodent models to assess bioavailability and metabolic stability. Monitor for rapid oxime hydrolysis (common in esterase-rich environments) .
  • Formulation Adjustments : Encapsulate the compound in liposomes to enhance plasma stability and target tissue delivery .
  • Data Interpretation : Compare pharmacokinetic profiles (Cmax_{max}, t1/2_{1/2}) across species to identify interspecies metabolic differences .

Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :

  • SAR Workflow :

Synthesize derivatives with modified substituents (e.g., replacing bromo with nitro or methoxy with ethoxy).

Test against a panel of biological targets (e.g., Gram-positive/-negative bacteria, cancer cell lines).

Use principal component analysis (PCA) to correlate structural features with activity .

  • Critical Parameter : Maintain consistent assay conditions (e.g., pH 7.4, 37°C) to isolate substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.